molecular formula C12H11BrO3 B6615731 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid CAS No. 1342577-53-0

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B6615731
CAS No.: 1342577-53-0
M. Wt: 283.12 g/mol
InChI Key: JIOFVMKTNBSWCD-UHFFFAOYSA-N
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Description

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. Benzofuran compounds are a class of heterocyclic compounds that contain a fused benzene and furan ring system. These compounds are widely distributed in nature and have been found to exhibit a range of biological activities, making them of significant interest to researchers in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-1-benzofuran with ethyl and methyl substituents under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, along with the ethyl and methyl groups, provides unique steric and electronic properties that can enhance its interactions with molecular targets .

Properties

IUPAC Name

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFVMKTNBSWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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